Pyributicarb

Übersicht

Beschreibung

Es ist ein potenter Aktivator sowohl des Cytochrom-P450-3A4-Gens als auch des humanen Prägnan-X-Rezeptors . Diese Verbindung wird hauptsächlich in der Landwirtschaft eingesetzt, um Unkraut in Reisfeldern und anderen Kulturen zu bekämpfen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Pyributicarb wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Carbamatestern beinhalten. Die Synthese beinhaltet typischerweise die Reaktion eines geeigneten Amins mit einem Chlorformiat zur Bildung des Carbamatesters. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound in großen Mengen unter Verwendung von Durchflussreaktoren hergestellt. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur und Druck, wodurch hohe Ausbeuten und Reinheit des Endprodukts gewährleistet werden. Der Prozess umfasst die gleichen grundlegenden chemischen Reaktionen wie bei der Laborsynthese, jedoch in einem viel größeren Maßstab .

Wirkmechanismus

Target of Action

Pyributicarb primarily targets the cytochrome b of complex III in the electron transport system of the respiratory chain . This complex plays a crucial role in cellular respiration, a process vital for the survival of cells.

Mode of Action

This compound interacts with its target by inhibiting the function of cytochrome b. This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration . It’s worth noting that this compound is a sterol biosynthesis inhibitor , which means it prevents the formation of sterols, compounds essential for maintaining cell membrane integrity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting cytochrome b, this compound disrupts the normal flow of electrons through this chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a significant impact on the cell’s energy balance .

Pharmacokinetics

This compound is almost insoluble in water . This property affects its absorption, distribution, metabolism, and excretion (ADME) characteristics. , indicating that it gets metabolized and excreted relatively quickly.

Result of Action

The inhibition of the electron transport chain by this compound leads to a decrease in ATP production. This energy deficit can cause cell death, particularly in fungi, making this compound an effective fungicide . Additionally, it also demonstrates some herbicidal activity .

Action Environment

This compound is used for the control of grasses in rice paddy fields . Its efficacy and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, its low solubility in water may limit its effectiveness in very wet conditions. It is highly toxic to aquatic organisms , indicating that it remains active in aquatic environments.

Biochemische Analyse

Biochemical Properties

Pyributicarb plays a significant role in biochemical reactions, particularly in inhibiting lipid biosynthesis. It interacts with various enzymes and proteins involved in the sterol biosynthesis pathway. This compound inhibits the enzyme squalene epoxidase, which is crucial for converting squalene into squalene epoxide, a precursor for sterol and triterpenoid biosynthesis . This inhibition leads to the accumulation of squalene and a reduction in sterol content, affecting the overall lipid metabolism in plants .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In gramineous plants, such as corn and rice, this compound reduces the incorporation of acetate into lipid fractions, indicating an inhibition of lipid biosynthesis . This compound also affects the metabolism of squalene, leading to its accumulation in plant roots . Additionally, this compound influences cell signaling pathways and gene expression related to lipid metabolism, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a sterol biosynthesis inhibitor. This compound binds to and inhibits squalene epoxidase, preventing the conversion of squalene into squalene epoxide . This inhibition disrupts the sterol biosynthesis pathway, leading to the accumulation of squalene and a decrease in sterol content. This compound’s interaction with squalene epoxidase is a key factor in its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with a half-life of 13-18 days in paddy fields . Over time, the accumulation of squalene in plant roots becomes more pronounced, indicating a sustained inhibition of squalene metabolism . Long-term exposure to this compound can lead to persistent changes in lipid metabolism and cellular function in plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits selective herbicidal activity without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to aquatic organisms . In animal models, the threshold for toxic effects is observed at higher concentrations, indicating the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway, where it inhibits the enzyme squalene epoxidase . This inhibition affects the conversion of squalene into squalene epoxide, leading to a reduction in sterol content and an accumulation of squalene . This compound’s impact on this metabolic pathway disrupts lipid biosynthesis and affects overall metabolic flux in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement within plant cells . This compound’s localization and accumulation in specific tissues, such as plant roots, are influenced by its interactions with these transporters . This distribution pattern is crucial for its herbicidal activity and selectivity .

Subcellular Localization

This compound’s subcellular localization is primarily within the lipid biosynthesis pathways in plant cells . It targets specific compartments, such as the endoplasmic reticulum, where squalene epoxidase is located . This compound’s activity and function are influenced by its localization within these subcellular compartments, affecting its overall efficacy as a herbicide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyributicarb is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthesis typically involves the reaction of an appropriate amine with a chloroformate to form the carbamate ester. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The process involves the same basic chemical reactions as in laboratory synthesis but on a much larger scale .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyributicarb unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach eingebrachtem Substituenten, beinhalten aber häufig die Verwendung von starken Säuren oder Basen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Carbamate-Derivate und Metaboliten, die herbizide Aktivität behalten .

Wissenschaftliche Forschungsanwendungen

Pyributicarb hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Aktivierung von Cytochrom-P450-Enzymen verwendet.

Biologie: this compound wird verwendet, um die Rolle des humanen Prägnan-X-Rezeptors im Arzneimittelstoffwechsel zu untersuchen.

Medizin: Die Erforschung der Auswirkungen von this compound auf Cytochrom-P450-Enzyme hat Auswirkungen auf das Verständnis von Arzneimittelwechselwirkungen und -stoffwechsel.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Aktivierung des Cytochrom-P450-3A4-Gens und des humanen Prägnan-X-Rezeptors. Die Aktivierung dieser molekularen Zielstrukturen führt zu einer erhöhten Expression von Enzymen, die am Arzneimittelstoffwechsel beteiligt sind. Dieser Mechanismus ist entscheidend, um zu verstehen, wie this compound und ähnliche Verbindungen den Stoffwechsel anderer Substanzen im Körper beeinflussen .

Ähnliche Verbindungen:

Rifampicin: Ein bekannter Aktivator von Cytochrom P450 3A4.

Carbaryl: Ein weiteres Carbamatrezeptor-Pestizid mit ähnlichen herbiziden Eigenschaften.

Vergleich: this compound ist einzigartig in seiner doppelten Aktivierung sowohl von Cytochrom P450 3A4 als auch vom humanen Prägnan-X-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Signalwege macht. Im Gegensatz zu Rifampicin, das hauptsächlich als Antibiotikum eingesetzt wird, ist die Hauptanwendung von this compound die Landwirtschaft. Im Vergleich zu Carbaryl hat this compound eine spezifischere Wirkungsweise und wird in unterschiedlichen landwirtschaftlichen Kontexten eingesetzt .

Vergleich Mit ähnlichen Verbindungen

Rifampicin: A well-known activator of cytochrome P450 3A4.

Carbaryl: Another carbamate-type pesticide with similar herbicidal properties.

Comparison: Pyributicarb is unique in its dual activation of both cytochrome P450 3A4 and the human pregnane X receptor, making it a valuable tool for studying these pathways. Unlike rifampicin, which is primarily used as an antibiotic, this compound’s primary application is in agriculture. Compared to carbaryl, this compound has a more specific mode of action and is used in different agricultural contexts .

Biologische Aktivität

Pyributicarb is a synthetic monothiocarbamic ester herbicide, primarily utilized for the control of grassy weeds in rice cultivation. Its biological activity encompasses herbicidal and fungicidal properties, with mechanisms that affect both plant and insect physiology. This article delves into the various aspects of its biological activity, including its mechanisms of action, efficacy against specific organisms, environmental impact, and potential applications.

Chemical Structure and Properties

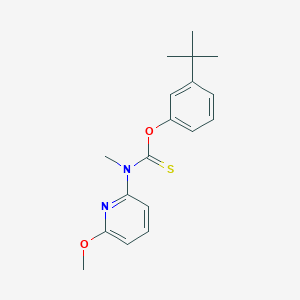

This compound has the chemical formula C₁₃H₁₈N₂O₂S and a CAS number of 88678-67-5. Its structure includes a tert-butylphenyl group and a methoxy-pyridyl moiety, contributing to its selective herbicidal properties. The compound is characterized by:

- Insolubility in water : This property aids in its persistence in agricultural settings.

- Half-life : Approximately 13-18 days in paddy fields, indicating moderate degradation rates .

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : this compound disrupts nerve impulse transmission in insects by inhibiting AChE, leading to paralysis and death. This mechanism is crucial for its effectiveness as an insecticide.

- Disruption of Lipid Metabolism : In plants, this compound interferes with lipid metabolism, which is essential for growth and development. This action contributes to its herbicidal efficacy .

- Activation of Human Pregnane X Receptor (hPXR) : Research indicates that this compound activates hPXR, suggesting potential implications for metabolic processes in humans.

Efficacy Against Weeds and Fungi

This compound is particularly effective against several grassy weeds commonly found in rice fields. Its selectivity allows it to target these weeds without significantly harming rice plants. The following table summarizes its efficacy against various weed species:

| Weed Species | Efficacy (% Control) | Application Rate (g/ha) |

|---|---|---|

| Echinochloa oryzicola | 85 | 1.5 |

| Cyperus difformis | 90 | 2.0 |

| Monochoria vaginalis | 80 | 1.0 |

In addition to its herbicidal properties, this compound has demonstrated antifungal activity against pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum. A comparative study revealed that this compound exhibited an IC50 value of 1.23 mg/L against Sclerotinia sclerotiorum, outperforming the commercial fungicide pyrimethanil .

Environmental Impact

The environmental fate of this compound has been a subject of investigation due to its potential effects on non-target organisms:

- Aquatic Toxicity : this compound is highly toxic to aquatic organisms, raising concerns about its use near water bodies .

- Degradation : The compound degrades relatively quickly in soil and water, but the presence of metabolites may still pose risks to ecosystems .

- Impact on Beneficial Insects : Research continues to assess the effects of this compound on beneficial insects, aiming to mitigate unintended ecological consequences.

Case Studies

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

- Field Trials : In rice paddy fields, this compound was tested for its effectiveness against specific weed species while monitoring its impact on rice yield. Results indicated significant weed control with minimal adverse effects on rice plants.

- Laboratory Studies : Laboratory assays demonstrated that this compound's inhibition of AChE was dose-dependent, with varying impacts across different insect species.

- Ecotoxicological Assessments : Studies focusing on aquatic toxicity revealed that while this compound poses risks to certain aquatic life forms, it does not exhibit high toxicity levels in mammals.

Eigenschaften

IUPAC Name |

O-(3-tert-butylphenyl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,3)13-8-6-9-14(12-13)22-17(23)20(4)15-10-7-11-16(19-15)21-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRWMTJQBQJKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=S)N(C)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058209 | |

| Record name | Pyributicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-67-5 | |

| Record name | Pyributicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyributicarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyributicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamothioic acid, N-(6-methoxy-2-pyridinyl)-N-methyl-, O-[3-(1,1-dimethylethyl)phenyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIBUTICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI481Y8N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Pyributicarb in plants?

A1: this compound inhibits squalene metabolism in plants, specifically targeting the steps involved in converting squalene to sterols. [, ] This leads to the accumulation of squalene in plant tissues, particularly in the roots. [, ]

Q2: What are the downstream effects of squalene accumulation caused by this compound?

A2: The accumulation of squalene disrupts lipid biosynthesis, ultimately affecting cell membrane integrity and function. [, ] This disruption leads to the inhibition of root elongation and overall plant growth, ultimately resulting in plant death. [, ]

Q3: Is there a difference in this compound's effect on susceptible and tolerant plants?

A3: Yes, research suggests that susceptible plants like corn accumulate significantly larger amounts of squalene compared to tolerant plants like soybean when exposed to this compound. [] This suggests that the degree of squalene accumulation might correlate with the level of phytotoxicity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H24N2O2S and a molecular weight of 344.46 g/mol.

Q5: How does the formulation of this compound affect its efficacy?

A5: Studies have shown that this compound formulated as a flowable concentrate demonstrates comparable or even superior herbicidal activity against barnyard grass (Echinochloa oryzicola Vasing.) compared to granular formulations, even at lower active ingredient concentrations. [] This highlights the impact of formulation on the effectiveness of this compound.

Q6: Does this compound exhibit any catalytic properties in biological systems?

A6: There is no evidence from the provided research articles to suggest that this compound possesses any inherent catalytic properties in biological systems. Its mode of action primarily revolves around the inhibition of a metabolic pathway rather than catalyzing a specific reaction.

Q7: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on this compound or its analogs?

A8: Yes, structure-activity relationship studies were conducted on this compound and its analogs. [, ] The research identified key structural features influencing herbicidal activity. For instance, the presence of bulky and hydrophobic substituents like isopropyl, tert-butyl at the 3-position of the O-phenyl ring in this compound analogs was found to be crucial for high herbicidal activity. []

Q8: How does modifying the structure of this compound affect its herbicidal activity?

A9: Modifications to the O-aryl and N-aryl rings of this compound significantly influence its herbicidal activity. [, ] For instance, replacing the 6-methoxy-2-pyridyl group with a 3-methoxyphenyl group on the N-aryl ring retains potent herbicidal activity. []

Q9: What formulation strategies have been explored to enhance this compound's stability or bioavailability?

A10: While the research does not delve into specific formulation strategies for this compound, it highlights the importance of formulation for its efficacy. [] Exploring different formulations, such as emulsions, microencapsulations, or controlled-release formulations, could potentially enhance its stability, solubility, or bioavailability in the environment.

Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound in plants?

A12: this compound primarily affects plants through root uptake. [, ] It is then translocated to other parts of the plant, leading to the systemic inhibition of squalene metabolism. [, ] The research doesn't provide detailed information on its metabolism or excretion in plants, but it does indicate that this compound and its metabolites are generally not detected in rice grains and straw at harvest. []

Q11: Has this compound's efficacy been evaluated in in vivo settings?

A13: Yes, this compound's efficacy has been assessed in controlled greenhouse settings. [, ] For instance, researchers found that this compound, when applied to soil at a depth of 1cm, did not significantly inhibit rice growth past the two-leaf stage at standard application rates. [] These findings suggest the potential for its use in direct-seeded rice cultivation.

Q12: Is there any evidence of resistance development to this compound in weed species?

A12: While the provided research articles do not directly address resistance development to this compound, it is a critical concern for any herbicide. Continuous monitoring of weed populations for potential resistance development and implementing appropriate resistance management strategies, such as crop rotation and herbicide mixtures, are essential.

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound?

A16: Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) is widely used to determine this compound and its related compounds in soil and plant tissues. [, ] High-Performance Liquid Chromatography (HPLC) with UV detection is employed for analyzing polar metabolites like the O-demethylated derivative of this compound. [, ]

Q14: How persistent is this compound in the environment, and what are its degradation pathways?

A17: The provided research primarily focuses on the herbicidal effects of this compound. While it mentions that the compound exhibits low soil mobility [], further investigations are required to understand its persistence, degradation pathways, and potential impact on various environmental compartments.

Q15: What are the potential ecological risks associated with this compound use?

A18: Determining the ecological risks of this compound necessitates a comprehensive assessment encompassing its fate and transport in the environment, toxicity to non-target organisms, and potential for bioaccumulation. While the provided research suggests relatively low toxicity to earthworms [], further research is essential to fully understand its potential impacts on ecosystems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.